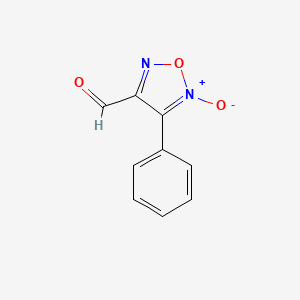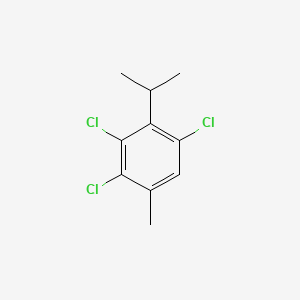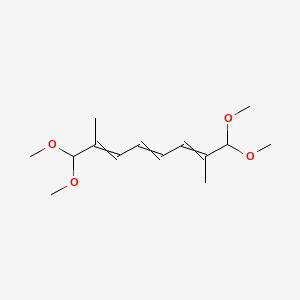
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Introduction of the Ethynyl Group: The ethynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Dithiane Ring: The dithiane ring can be formed by reacting a dithiol with a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the phenyl ring.
科学研究应用
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable dithiane rings with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used as a protecting group for carbonyl compounds.
2-Phenyl-1,3-dithiane: Similar to 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane but lacks the cyclobutyl and ethynyl groups.
5-Cyclopropyl-2-(4-ethynylphenyl)-1,3-dithiane: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the cyclobutyl and ethynyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
130624-11-2 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
5-cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H18S2/c1-2-12-6-8-14(9-7-12)16-17-10-15(11-18-16)13-4-3-5-13/h1,6-9,13,15-16H,3-5,10-11H2 |
InChI 键 |
HCMMHPZCCTXRSS-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2SCC(CS2)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


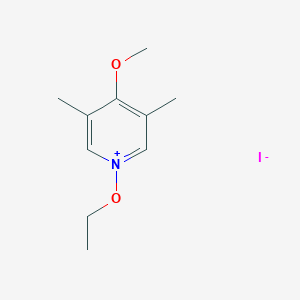
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)

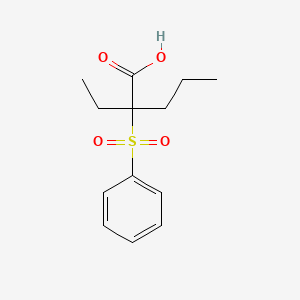

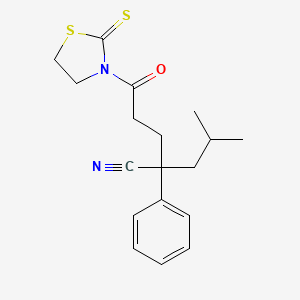

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
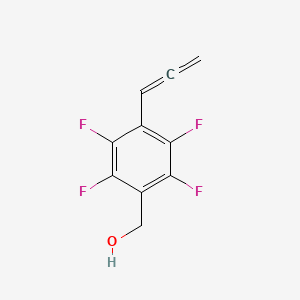
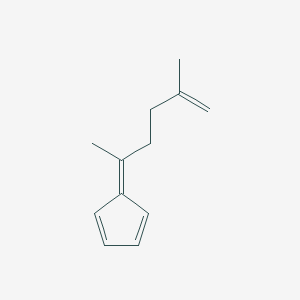
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
